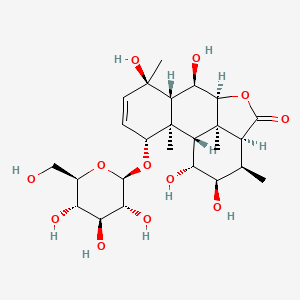

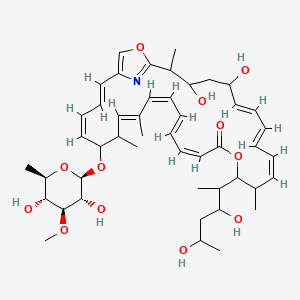

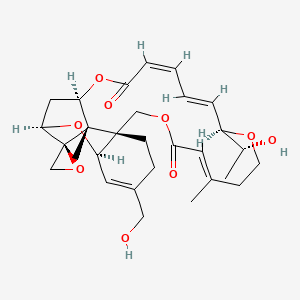

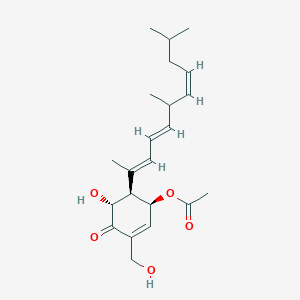

Chivosazole D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

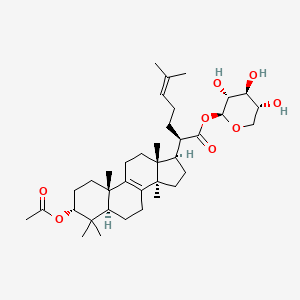

Chivosazole D is a glycoside.

Wissenschaftliche Forschungsanwendungen

Chivosazole D and Actin Cytoskeleton Interaction

Chivosazole D, a derivative of chivosazoles, shows significant antiproliferative activity on various mammalian cell lines, including human cancer cells. Studies have found that chivosazoles can disrupt the actin cytoskeleton, a crucial component in cell structure and movement, leading to cell cycle arrest in the G2/M phase. Specifically, they interfere with actin polymerization and induce the breakdown of F-actin microfilaments, positioning them as potential tools for investigating actin cytoskeleton-related cellular processes (Diestel et al., 2009).

Synthesis and Structural Analysis

The intricate synthesis of chivosazole F, a closely related compound, involves steps like intramolecular Stille coupling, highlighting the challenges in synthesizing such complex molecules. This synthesis is crucial not just for understanding the compound's structure but also for exploring its biological activities and potential therapeutic applications (Brodmann et al., 2010).

Chivosazole F Interaction with Cellular Components

Research using genomic and proteomic approaches has identified that Chivosazole F directly interacts with actin, affecting cellular functions. This interaction leads to cellular responses similar to those elicited by Latrunculin A but distinct from Chondramide, indicating a unique mode of action. Furthermore, mutation-based resistance mapping has pinpointed specific single nucleotide polymorphisms (SNPs) in the actin protein that are associated with resistance to Chivosazole F, providing insights into its mechanism of action at a molecular level (Filipuzzi et al., 2017).

Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for chivosazol production has been identified and analyzed in the myxobacterial strain Sorangium cellulosum So ce56. This cluster is extensive, spanning 92 kbp and comprising several polyketide synthase genes and one hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is crucial for comprehending how the complex structure of chivosazoles is biosynthetically assembled, offering possibilities for genetic and metabolic engineering to enhance production or generate novel derivatives (Perlova et al., 2006).

Chivosazole A and Protein-Protein Interactions

Chivosazole A, another derivative, modulates protein-protein interactions of actin, crucial for various cellular processes. This compound inhibits nucleation, polymerization, and severing of F-actin filaments and selectively modulates the binding of actin-binding proteins (ABPs) to G-actin. Such selective modulation suggests that chivosazole derivatives could be potential scaffolds for developing molecules targeting specific actin functions, which could be therapeutically relevant (Wang et al., 2019).

Eigenschaften

Produktname |

Chivosazole D |

|---|---|

Molekularformel |

C47H67NO12 |

Molekulargewicht |

838 g/mol |

IUPAC-Name |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-25-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(53)60-44(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-39(52)34(6)46-48-36(28-57-46)21-17-18-23-40(31(3)25-29)59-47-43(55)45(56-8)42(54)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-52,54-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43-,44?,45+,47+/m1/s1 |

InChI-Schlüssel |

HWGRMPUVMIHVLL-ZGHACMAFSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)OC)O |

Kanonische SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)O)C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

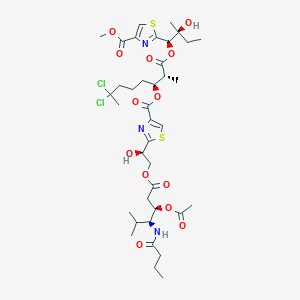

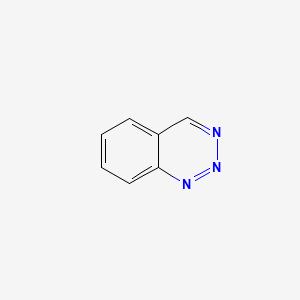

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1250042.png)